Functional Potency in Cardiac Myocytes: Isoprenaline vs. Dobutamine vs. Salbutamol
In frog ventricular myocytes, isoprenaline stimulated L-type Ca2+ current (ICa) with an EC50 of 20.0 nM and an Emax of 597%, demonstrating high potency and full agonism. In contrast, the β2-selective agonist salbutamol exhibited an EC50 of 290 nM (14.5-fold less potent) and Emax of 512%, while the β1-selective agonist dobutamine showed an EC50 of 2.4 µM (120-fold less potent) and Emax of only 265%, indicating partial agonism [1]. This head-to-head comparison quantifies isoprenaline's superior potency and maximal efficacy in a cardiac model, directly relevant for applications requiring robust β-adrenoceptor stimulation [1].
| Evidence Dimension | Functional potency (EC50) and maximal efficacy (Emax) for L-type Ca2+ current stimulation |
|---|---|
| Target Compound Data | EC50 = 20.0 nM; Emax = 597% |
| Comparator Or Baseline | Salbutamol: EC50 = 290 nM, Emax = 512%; Dobutamine: EC50 = 2.4 µM, Emax = 265% |
| Quantified Difference | Isoprenaline 14.5-fold more potent than salbutamol; 120-fold more potent than dobutamine; Emax 1.17-fold higher than salbutamol, 2.25-fold higher than dobutamine |
| Conditions | Whole-cell patch-clamp; frog ventricular myocytes; 22–24°C; ICa measurement |
Why This Matters
This quantifies isoprenaline's functional superiority in a cardiac model, directly informing compound selection for cardiovascular research and assay development.
- [1] Skeberdis VA, Jurevicius J, Fischmeister R. Pharmacological characterization of the receptors involved in the β-adrenoceptor-mediated stimulation of the L-type Ca2+ current in frog ventricular myocytes. Br J Pharmacol. 1997;121(7):1277-1286. View Source
